6-Hydroxy-4'-methoxyflavone
Overview
Description
6-Hydroxy-4'-methoxyflavone is a natural product found in Pimelea decora with data available.
Scientific Research Applications
Antiviral Properties
6-Hydroxy-4'-methoxyflavone and related compounds have demonstrated antiviral activities. A study found that certain analogues of 4'-hydroxy-3-methoxyflavones exhibit potent antiviral activities against picornaviruses such as poliovirus and rhinovirus. The presence of 4'-hydroxyl and 3-methoxyl groups, along with specific structural features, was essential for high antiviral activity (De Meyer et al., 1991).
Synthesis and Structural Studies
The compound has been identified in various natural sources, leading to studies focused on its synthesis and structural characterization. For instance, 3-Hydroxy-4′-methoxyflavone was identified in Millettia zechiana, with its structure established through chemical and synthetic methods (Parvez & Ogbeide, 1990). Additionally, research has been conducted on the synthesis of new 6-Amino-3-methoxyflavones, highlighting the diverse chemical properties and potential applications of these compounds (Palkar & Master, 2000).
Pharmaceutical Applications
This compound has been studied for its pharmaceutical potential. For example, research into the loading of flavones onto magnetic nanoparticles has shown that compounds like 6-methoxyflavone can be encapsulated by cyclodextrins and delivered to physiological targets, indicating potential applications in drug delivery systems (Sameena & Enoch, 2018).
Anti-Inflammatory Activity
Some derivatives of 5,7-Dihydroxyflavones, including those similar to this compound, have been synthesized and evaluated for their anti-inflammatory activity. This research provides insights into the structure-activity relationships of these compounds, which could be beneficial in developing new anti-inflammatory drugs (Dao et al., 2003).
Cancer Research
Recent studies have also explored the potential of polymethoxyflavones, including this compound derivatives, as inhibitors of cancer cell growth. For instance, new polymethoxyflavones from Hottonia palustris were found to exhibit DNA biosynthesis-inhibitory activity in an oral squamous carcinoma cell line, indicating potential therapeutic applications in cancer treatment (Strawa et al., 2022).
Properties
Molecular Formula |
C16H12O4 |
---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
6-hydroxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)16-9-14(18)13-8-11(17)4-7-15(13)20-16/h2-9,17H,1H3 |
InChI Key |
RMPRESDCJMOAHW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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